

What are the chemical properties of Cyclofenchene?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclofenchene

Cat. No.: B15495096

[Get Quote](#)

Cyclofenchene: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenchene, a tricyclic monoterpenoid, is a volatile organic compound with applications in the fragrance and flavor industries. This document provides an in-depth technical guide to its chemical and physical properties. It includes a detailed summary of its physicochemical parameters, standardized experimental protocols for their determination, and a workflow for the analytical characterization of volatile compounds. This dossier is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of **Cyclofenchene**.

Chemical Identity and Structure

Cyclofenchene, with the IUPAC name 1,3,3-trimethyltricyclo[2.2.1.0^{2,6}]heptane, is a saturated tricyclic hydrocarbon.^{[1][2]} Its unique and rigid structure contributes to its characteristic odor profile.

- IUPAC Name: 1,3,3-trimethyltricyclo[2.2.1.0^{2,6}]heptane^{[1][2]}
- CAS Number: 488-97-1^{[1][2]}

- Molecular Formula: C₁₀H₁₆[\[1\]](#)[\[2\]](#)
- InChI: InChI=1S/C10H16/c1-9(2)6-4-7-8(9)10(7,3)5-6/h6-8H,4-5H2,1-3H3[\[1\]](#)
- SMILES: CC1(C)C2CC3C(C2)C13C[\[3\]](#)

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Cyclofenchene**. These parameters are crucial for understanding its behavior in various applications, from formulation to environmental fate.

Property	Value	Units	Conditions
Molecular Weight	136.23	g/mol	
Density	0.8603	g/cm ³	@ 20.00 °C
Boiling Point	143.00 to 143.50	°C	@ 754.00 mm Hg
	145.00	°C	@ 760.00 mm Hg
Flash Point	25.70	°C	(TCC)
Vapor Pressure	6.81	mmHg	@ 25.00 °C (estimated)
Refractive Index	1.45150		@ 20.00 °C
Water Solubility	7.484	mg/L	@ 25 °C (estimated)
LogP (o/w)	3.975		(estimated)

Data sourced from[\[4\]](#).

Experimental Protocols for Property Determination

Accurate determination of chemical properties is fundamental to chemical research and development. The following sections detail standardized methodologies for measuring the key properties of volatile liquid compounds like **Cyclofenchene**.

Determination of Boiling Point (Capillary Method)

The capillary method is a micro-scale technique suitable for determining the boiling point of a small amount of liquid.[\[5\]](#)[\[6\]](#)

Apparatus:

- Thiele tube or similar heating bath (e.g., oil bath)
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Rubber band or wire for attachment

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
- The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is immersed in the heating bath (Thiele tube).
- The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is stopped when a steady stream of bubbles is observed.
- The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[\[6\]](#)

Determination of Density (Digital Density Meter)

The oscillating U-tube principle, as outlined in ASTM D4052, provides a precise and rapid method for density determination.[7][8]

Apparatus:

- Digital density meter with an oscillating U-tube
- Syringe for sample injection
- Thermostatic control for the measuring cell

Procedure:

- The instrument is calibrated using two standards of known density, typically dry air and distilled water.
- The measuring cell (the U-tube) is brought to the desired temperature (e.g., 20°C).
- A small volume of the liquid sample (approximately 1-2 mL) is injected into the U-tube using a syringe, ensuring no air bubbles are present.
- The instrument measures the oscillation period of the U-tube filled with the sample.
- The density is automatically calculated by the instrument based on the calibration data and the measured oscillation period. The result is typically displayed in g/cm³ or kg/m³.[9]

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property useful for identification and purity assessment.[10][11]

Apparatus:

- Abbe refractometer
- Light source (typically a sodium lamp, 589 nm)
- Constant temperature water bath

Procedure:

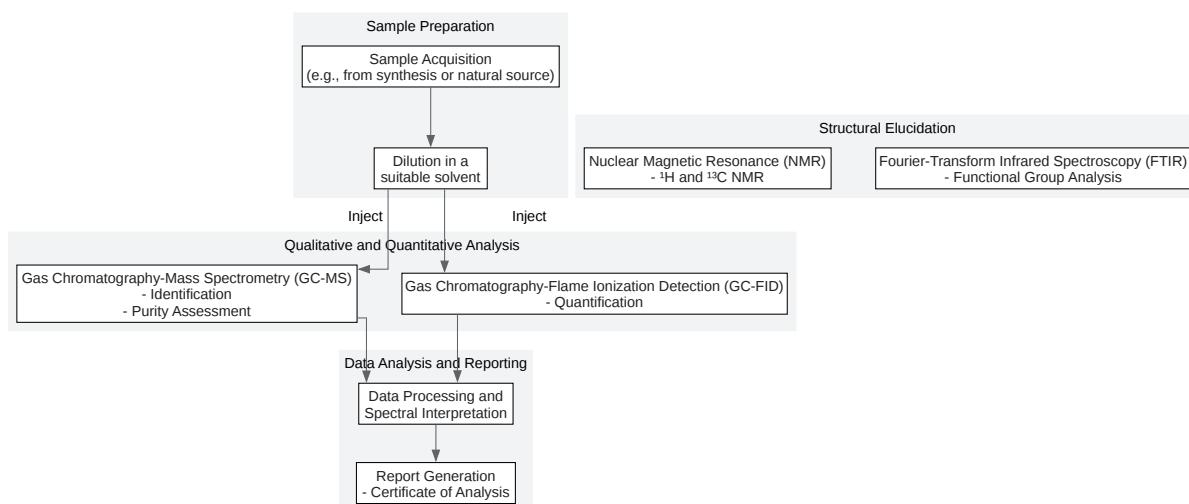
- The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
- The instrument is calibrated using a standard of known refractive index, such as distilled water.
- A few drops of the liquid sample are placed on the surface of the measuring prism.
- The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
- The refractive index is read directly from the instrument's scale.
- The temperature of the measurement is recorded, as the refractive index is temperature-dependent.[\[10\]](#)

Determination of Water Solubility

The solubility of an organic compound in water can be determined by the shake-flask method, a standard procedure for assessing hydrophilicity.

Apparatus:

- Flask with a stopper
- Mechanical shaker or magnetic stirrer
- Analytical balance
- Centrifuge (optional)
- Analytical instrument for concentration measurement (e.g., GC-MS)


Procedure:

- An excess amount of the organic compound is added to a known volume of distilled water in a flask.

- The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The mixture is then allowed to stand to allow for phase separation. Centrifugation can be used to facilitate this process.
- A sample of the aqueous phase is carefully removed, ensuring no undissolved compound is transferred.
- The concentration of the dissolved organic compound in the aqueous sample is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).
- The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/L).

Analytical Workflow and Characterization

The comprehensive characterization of a volatile compound like **Cyclofenchene** involves a systematic analytical workflow. This ensures the identification, purity assessment, and quantification of the compound.

[Click to download full resolution via product page](#)Analytical workflow for **Cyclofenchene**.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathways of isolated **Cyclofenchene**. It is primarily recognized for its organoleptic properties and is used as a fragrance and flavor ingredient.^[4] Some studies on essential oils

containing **Cyclofenchene** have suggested potential antibacterial properties, but the direct action of **Cyclofenchene** on specific signaling cascades has not been elucidated.^[4] Further research is required to explore the potential pharmacological effects and mechanisms of action of this compound.

Conclusion

This technical guide provides a thorough overview of the chemical properties of **Cyclofenchene**, supported by detailed experimental protocols for their determination. The presented data and methodologies offer a valuable resource for scientists and researchers in various fields, including natural product chemistry, fragrance development, and analytical chemistry. While its primary applications are in the flavor and fragrance sector, the comprehensive characterization provided herein may facilitate future investigations into its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclofenchene | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. cyclofenchene, 488-97-1 [thegoodsentscompany.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. data.ntsb.gov [data.ntsb.gov]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. davjalandhar.com [davjalandhar.com]

- To cite this document: BenchChem. [What are the chemical properties of Cyclofenchene?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15495096#what-are-the-chemical-properties-of-cyclofenchene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com